molecular formula C23H17F3N4OS B15151512 N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

Cat. No.: B15151512
M. Wt: 454.5 g/mol
InChI Key: SYMGACHCLHSPON-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8700(2),?0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide is a complex organic compound with a unique structure This compound is characterized by the presence of a trifluoromethyl group, a methylsulfanyl group, and a triazatetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide typically involves multiple steps. The initial step often includes the formation of the triazatetracyclic core through cyclization reactions. The introduction of the trifluoromethyl group is usually achieved via nucleophilic substitution reactions, while the methylsulfanyl group is incorporated through thiolation reactions. The final step involves the coupling of the phenyl ring with the triazatetracyclic core under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the triazatetracyclic core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring and the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the trifluoromethyl group.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the triazatetracyclic core play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8700(2),?0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide stands out due to its unique triazatetracyclic core and the presence of both trifluoromethyl and methylsulfanyl groups

Properties

Molecular Formula

C23H17F3N4OS

Molecular Weight

454.5 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide

InChI

InChI=1S/C23H17F3N4OS/c1-32-18-9-5-4-8-16(18)27-22(31)17-12-19-28-20-14-7-3-2-6-13(14)10-11-15(20)21(23(24,25)26)30(19)29-17/h2-9,12H,10-11H2,1H3,(H,27,31)

InChI Key

SYMGACHCLHSPON-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=NN3C(=C2)N=C4C(=C3C(F)(F)F)CCC5=CC=CC=C54

Origin of Product

United States

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